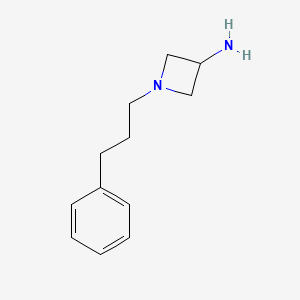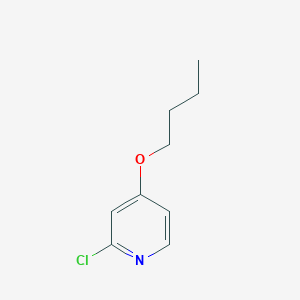
1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach. The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis
The structure of pyrimidines and their derivatives is highly dependent upon their molecular fit into the binding pocket common to this inhibitory class . The structure–activity relationship (SAR) evaluations indicated that cyclopropyl, phenyl and 1- or 3-cyclopenten-1-yl substitutions at the N-1 of the pyrimidinedione, the addition of a methyl linker between the cyclic moiety and the N-1 and the addition of a benzoyl group at the C-6 of the pyrimidinedione had the greatest contribution to antiviral activity .Chemical Reactions Analysis
The chemical reactions of pyrimidines and their derivatives are complex and varied. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines and their derivatives are influenced by their molecular structure. For instance, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Synthesis and Biological Activity
Pyrimidine derivatives, including structures related to 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione, have been the focus of significant research due to their wide range of pharmacological effects and their presence in various bioactive compounds. These derivatives display a broad spectrum of biological activities such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. The synthesis of pyrimidine derivatives has been extensively explored to develop new compounds with enhanced biological activities and minimal toxicity. The exploration of synthetic pathways and the structure-activity relationships (SARs) of pyrimidine derivatives have provided crucial insights for the development of novel therapeutic agents (Rashid et al., 2021).
Catalytic Applications in Synthesis
Recent studies have also highlighted the importance of pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, in synthetic chemistry. These scaffolds have been utilized in the development of substituted derivatives through one-pot multicomponent reactions using diverse hybrid catalysts. The use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents has been investigated for the synthesis of pyrimidine derivatives, demonstrating the versatile applications of pyrimidine cores in medicinal chemistry and pharmaceutical development (Parmar et al., 2023).
Applications in Drug Development
Pyrimidine derivatives have been identified as key structures in the development of anti-inflammatory and anticancer drugs. The synthesis and characterization of substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, underlining the potential of pyrimidine cores for the design of new anti-inflammatory agents (Gondkar et al., 2013). Furthermore, the anticancer potential of pyrimidine-based scaffolds has been extensively reported, with various derivatives exhibiting cell-killing effects through different mechanisms. This highlights the versatility of pyrimidine derivatives in interacting with diverse enzymes, targets, and receptors, and their significance in the ongoing search for novel anticancer agents (Kaur et al., 2014).
Optical Sensors and Material Science
In addition to their pharmacological applications, pyrimidine derivatives have been employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in optical sensors. This underscores the multifaceted applications of pyrimidine derivatives beyond pharmaceuticals, extending into materials science and chemical sensing technologies (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
The primary target of 1-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is the HIV-1 reverse transcriptase (RT). This class of compounds has yielded a number of N-1 acyclic substituted pyrimidinediones with substantial antiviral activity .
Mode of Action
This compound interacts with its target, the HIV-1 reverse transcriptase, by fitting into the binding pocket common to this inhibitory class. The structure–activity relationship (SAR) evaluations indicated that cyclopropyl substitutions at the N-1 of the pyrimidinedione, the addition of a methyl linker between the cyclic moiety and the N-1, and the addition of a benzoyl group at the C-6 of the pyrimidinedione had the greatest contribution to antiviral activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the replication of HIV-1 and HIV-2. By inhibiting the HIV-1 reverse transcriptase, this compound prevents the virus from replicating and spreading .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 and HIV-2 replication. This results in a decrease in the viral load and potentially slows the progression of the disease .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects the PI3K-Akt signaling pathway, which is involved in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Furthermore, this compound modulates the expression of genes involved in apoptosis, thereby promoting cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained inhibition of CDK2 and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and lungs . Its localization and accumulation in specific tissues can affect its therapeutic and toxic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .
properties
IUPAC Name |
1-(cyclopropylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-3-4-10(8(12)9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKISMNDMCUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



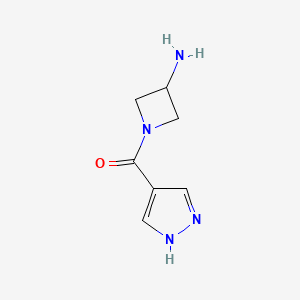

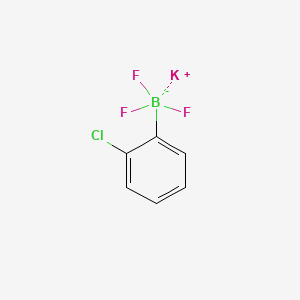


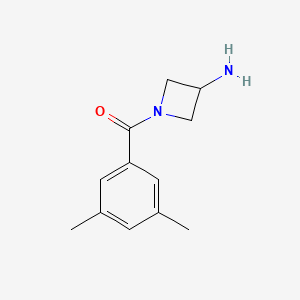
![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)

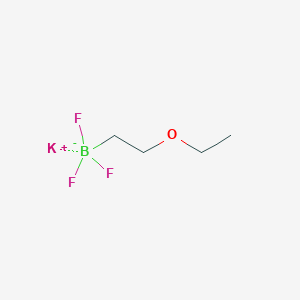
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1469068.png)
![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)
